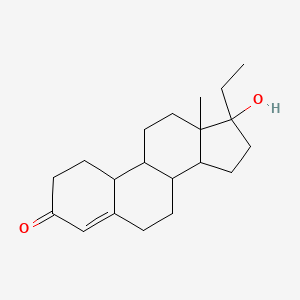
17-alpha-Nortestosterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-alpha-Nortestosterone: is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone. It is known for its androgenic and anabolic properties, making it a significant compound in both medical and scientific research . This compound is structurally similar to testosterone but lacks a carbon atom at the 19th position, which significantly alters its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha-Nortestosterone typically involves the chemical modification of estradiol or testosterone. One common method includes the Birch reduction of estradiol to produce 19-nortestosterone, followed by further chemical modifications to introduce the 17-alpha group .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process includes multiple steps of chemical reactions, purification, and quality control to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: 17-alpha-Nortestosterone undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone.
Reduction: Reduces the ketone group back to a hydroxyl group.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents and nucleophiles are employed.
Major Products Formed:
Oxidation: Forms 17-keto derivatives.
Reduction: Produces 17-beta-hydroxy derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 17-alpha-Nortestosterone is used as a reference standard in analytical chemistry for the detection and quantification of anabolic steroids in biological samples .
Biology: In biological research, it is used to study the effects of anabolic steroids on muscle growth, hormone regulation, and metabolic processes .
Medicine: Medically, this compound and its derivatives are investigated for their potential use in hormone replacement therapy, treatment of muscle wasting diseases, and certain types of anemia .
Industry: In the agricultural industry, it has been used to promote growth in livestock, although its use is highly regulated due to potential health risks .
Mechanism of Action
17-alpha-Nortestosterone exerts its effects by binding to androgen receptors in various tissues. This binding activates the receptor, allowing it to enter the nucleus and interact with specific DNA sequences, leading to the transcription of genes involved in muscle growth, protein synthesis, and other androgenic effects . The molecular targets include androgen receptors in muscle, bone, and reproductive tissues .
Comparison with Similar Compounds
Testosterone: The parent compound with a similar structure but with a carbon atom at the 19th position.
Nandrolone: Another derivative of testosterone, known for its anabolic properties.
Methyltestosterone: A 17-alpha-alkylated derivative of testosterone with increased oral bioavailability.
Uniqueness: 17-alpha-Nortestosterone is unique due to its structural modification at the 19th position, which significantly alters its androgenic and anabolic activity compared to other similar compounds. This modification results in a compound with distinct pharmacological properties, making it valuable for specific medical and research applications .
Properties
IUPAC Name |
17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h12,15-18,22H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHCJEIGTNNEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
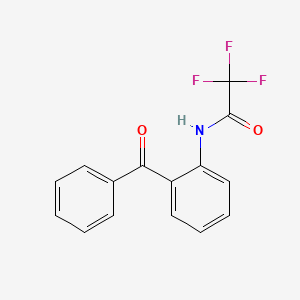
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
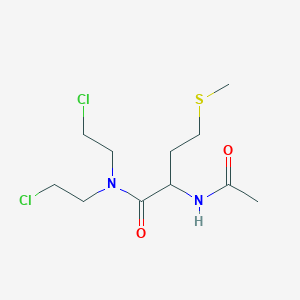
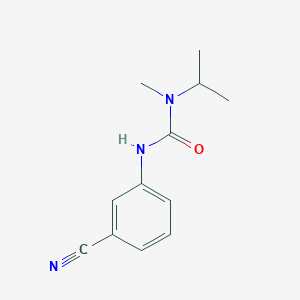
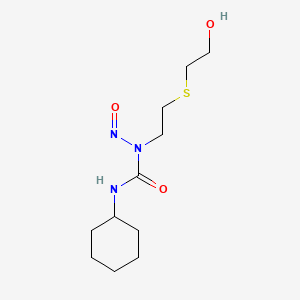
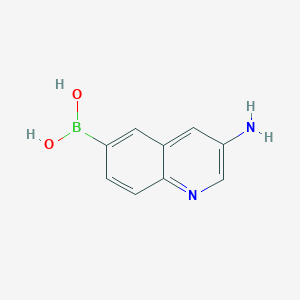
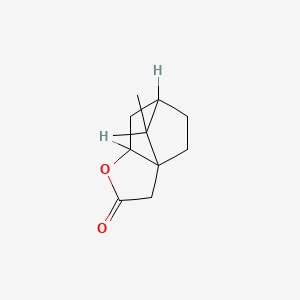

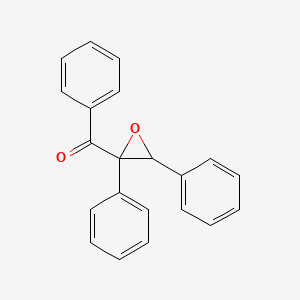
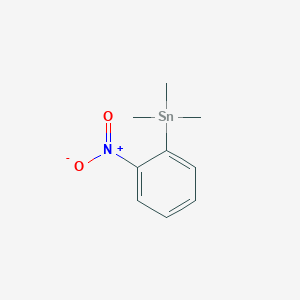
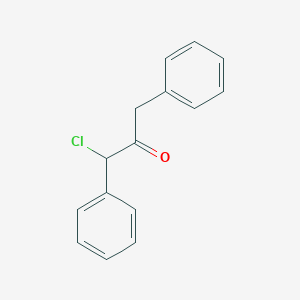
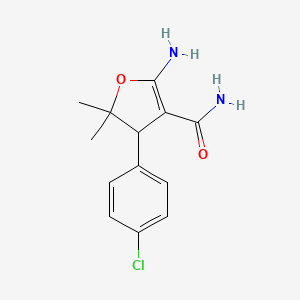
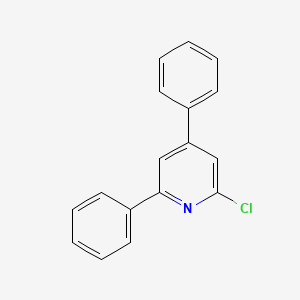
![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
